molecular formula C14H20FNOS B566960 (R)-1-((R)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine CAS No. 1218989-47-9

(R)-1-((R)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine

Cat. No.: B566960
CAS No.: 1218989-47-9
M. Wt: 269.378
InChI Key: SOHDPWOODHXWCS-FZKQIMNGSA-N
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Description

(R)-1-((R)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine is a specialized chiral compound designed for advanced research in medicinal chemistry and drug discovery. Its structure incorporates a tert-butylsulfinyl group and a fluorophenyl-substituted pyrrolidine, a nitrogen heterocycle that is a privileged scaffold in pharmaceuticals. The sulfinamide group is a versatile chiral auxiliary, widely used in the stereoselective synthesis of nitrogen-containing compounds, including various amines and heterocycles . The specific stereochemistry of the molecule is critical for its application in creating enantiomerically pure research targets. The integration of the 4-fluorophenyl moiety is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers can leverage this compound in the development of potential therapeutic agents for neurological disorders. Its structure shares key features with molecules investigated for their activity at central nervous system targets, such as the dopamine transporter (DAT) . Furthermore, the pyrrolidine core is recognized for its potential role in activating cellular defense pathways. Nitrogen heterocycles of this class have been studied for their ability to activate the NRF2/ARE signaling pathway, which plays a central role in regulating antioxidant and anti-inflammatory responses . This makes the compound a candidate for research into oxidative stress-related conditions, including neurodegenerative diseases. The primary research value of this compound lies in its potential as a multi-target ligand, particularly in the design of hybrid molecules. The structural motifs present in this single molecule can be explored for simultaneous interaction with complementary targets, such as ion channels (e.g., TRPV1, sodium channels) and transcription factors (e.g., NRF2) . This multifaceted mechanism of action is a modern approach to addressing complex diseases like drug-resistant epilepsy and neuropathic pain .

Properties

IUPAC Name

(2R)-1-[(R)-tert-butylsulfinyl]-2-(4-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNOS/c1-14(2,3)18(17)16-10-4-5-13(16)11-6-8-12(15)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHDPWOODHXWCS-FZKQIMNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N1CCCC1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N1CCC[C@@H]1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744439
Record name (2R)-2-(4-Fluorophenyl)-1-[(R)-2-methylpropane-2-sulfinyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218989-47-9
Record name (2R)-2-(4-Fluorophenyl)-1-[(R)-2-methylpropane-2-sulfinyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanistic Basis and Diastereoselectivity

The tert-butylsulfinyl group acts as a chiral director, coordinating with the reducing agent to dictate the configuration at the pyrrolidine C2 position. LiBHEt₃ in tetrahydrofuran (THF) at −78°C induces reductive cyclization to yield (Ss,R)-configured products with >99:1 diastereoselectivity (d.r.), while DIBAL-H/LiHMDS in toluene at −78°C inversely favors (Ss,S)-diastereomers. This stereodivergence arises from the reducing agent’s influence on transition-state geometry: LiBHEt₃ promotes axial hydride delivery, whereas DIBAL-H facilitates equatorial attack.

Substrate Scope and Limitations

The method accommodates diverse substituents at the pyrrolidine C2 position, including aromatic (e.g., 4-fluorophenyl), heteroaromatic, and aliphatic groups. For 4-fluorophenyl derivatives, yields exceed 95% with LiBHEt₃, though sterically hindered aliphatic substituents may require elevated temperatures (0–23°C), marginally reducing d.r. to 95:5. A key limitation is the necessity for anhydrous conditions and cryogenic temperatures, complicating large-scale production.

Flow Chemistry-Enabled Grignard Addition

Recent advances in continuous-flow systems have enabled scalable synthesis of tert-butylsulfinyl-pyrrolidine derivatives, including the target compound. This method employs a two-stage flow reactor for sequential Grignard addition and cyclization, significantly enhancing reproducibility and throughput.

Reactor Configuration and Process Parameters

A perfluoroalkoxy (PFA) tubular flow system with pre-cooling loops (−40°C to 25°C) ensures precise temperature control during critical steps:

  • Grignard Addition : A solution of (RS)-γ-chloro-N-tert-butylsulfinyl imine (0.1 M in CH₂Cl₂) and 4-fluorophenylmagnesium bromide (0.2 M in CH₂Cl₂) is mixed in a T-mixer (residence time: 2–5 min).

  • Cyclization : The intermediate is routed through a coiled reactor (25°C, residence time: 10–15 min) for spontaneous ring closure.

Performance Metrics

Optimized conditions (residence time: 12 min, temperature: −20°C for Grignard addition) afford (RS,R)-N-(tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine in 98% yield and 99:1 d.r.. The flow system’s rapid heat dissipation minimizes side reactions (e.g., over-reduction or epimerization), outperforming batch reactions by 10–15% in yield.

Comparative Analysis of Synthetic Routes

Method Conditions Yield d.r. Scalability
Reductive CyclizationLiBHEt₃, THF, −78°C95–98%99:1Moderate (batch)
Flow ChemistryGrignard addition, −20°C, flow reactor98%99:1High (continuous)
SO₂ InsertionDABSO, SOCl₂, Et₃N, rt80–85%*90:10*Low (purification)

*Estimated from analogous reactions.

Stereochemical Control and Post-Synthesis Modifications

Post-synthetic deprotection of the tert-butylsulfinyl group is achieved via acidic hydrolysis (4 M HCl in dioxane/MeOH), yielding enantiopure 2-(4-fluorophenyl)pyrrolidine without racemization. X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy confirm absolute configurations, with reported enantiomeric excess (e.e.) values >99% .

Chemical Reactions Analysis

Types of Reactions

®-1-(®-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the pyrrolidine derivative without the sulfinyl group.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiepileptic Potential
Research has indicated that compounds structurally related to (R)-1-((R)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine may exhibit antiepileptic properties. A study involving the testing of various pyrrolidine derivatives demonstrated their potential as anticonvulsants, with specific enantiomers showing promise in reducing seizure activity in animal models .

Orexin Receptor Agonism
The compound's structural characteristics suggest potential agonistic activity at orexin receptors, which are implicated in sleep-wake regulation. Compounds with similar frameworks have been investigated for their ability to modulate orexin signaling, providing insights into treatments for disorders like narcolepsy and other sleep-related conditions .

Neuropharmacology

Cognitive Enhancers
Research has explored the use of pyrrolidine derivatives as cognitive enhancers. The unique substitution pattern of this compound may influence its interaction with neurotransmitter systems, potentially enhancing memory and learning processes. Studies on related compounds have shown improvements in cognitive function in animal models .

Structure-Activity Relationship Studies

SAR Investigations
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Investigations into how variations in the sulfinyl and fluorophenyl groups affect biological activity have provided valuable insights into designing more effective derivatives .

Synthesis and Chemical Properties

Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that ensure high enantiomeric purity. Techniques such as asymmetric synthesis and chiral resolution are pivotal in obtaining the desired compound with optimal yields .

Case Studies

Study Focus Findings
Antiepileptic ActivityDemonstrated reduced seizure frequency in mouse models when administered at specific dosages .
Orexin Receptor InteractionShowed potential as an orexin receptor agonist, influencing sleep patterns in preclinical studies .
Cognitive EnhancementRelated compounds improved memory retention in behavioral tests, suggesting similar potential .

Mechanism of Action

The mechanism of action of ®-1-(®-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The sulfinyl group can act as a chiral auxiliary, influencing the stereochemistry of reactions. The fluorophenyl group can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorinated Aryl Groups

The 4-fluorophenyl group in the target compound is a common pharmacophore in drug design due to fluorine’s electronegativity and metabolic stability. Comparison with compounds (4 and 5) :

  • Both feature fluorophenyl groups, but compounds 4 and 5 include additional heterocyclic systems (thiazole, pyrazole, triazole) and multiple fluorophenyl substituents.
  • Crystallographic data from show that fluorophenyl groups can adopt perpendicular orientations relative to the molecular plane, influencing packing and solubility .

Sulfinyl Functionality and Chirality

The tert-butylsulfinyl group distinguishes the target compound from sulfonamide or sulfonyl analogs. Comparison with compound (8f) :

  • Compound 8f contains a methanesulfinyl group attached to a pyridine ring, while the target compound’s tert-butylsulfinyl group provides greater steric hindrance and chiral induction.
  • The (R,R) configuration in the target compound enhances stereochemical control in asymmetric catalysis, a feature less pronounced in non-chiral sulfonamide derivatives like 8f .

Heterocyclic Core: Pyrrolidine vs. Other Scaffolds

The pyrrolidine ring in the target compound contrasts with the thiazole-pyrazole-triazole systems in :

  • Pyrrolidine : A flexible five-membered ring with moderate ring strain, enabling conformational adaptability for binding interactions.
  • Thiazole/Pyrazole/Triazole () : Aromatic, planar systems with rigid geometries, favoring π-π stacking but limiting solubility .

Physicochemical and Functional Properties

Property Target Compound Compound 4/5 Compound 8f
Molecular Weight ~295 g/mol (calculated) ~550–600 g/mol ~700 g/mol (estimated)
Key Substituents 4-Fluorophenyl, tert-butylsulfinyl Multiple fluorophenyl, triazole Trifluoroethoxy, sulfonamide
Solubility Moderate (polar aprotic solvents) Low (DMF crystallization) Likely low (bulky sulfonamide)
Chirality (R,R) configuration Achiral (planar heterocycles) Chiral sulfinyl group

Key Findings:

  • The target compound’s smaller size and single fluorophenyl group may improve membrane permeability compared to ’s multi-heterocyclic systems.
  • The tert-butylsulfinyl group offers superior chiral induction over simpler sulfinyl or sulfonamide groups, as seen in .

Research Implications and Gaps

  • Synthetic Utility : The (R,R) configuration of the target compound is advantageous for asymmetric catalysis, whereas ’s compounds are tailored for crystallography studies.
  • Contradictions : highlights fluorophenyl-induced conformational rigidity, whereas the target compound’s pyrrolidine core allows flexibility—a trade-off between stability and adaptability.

Biological Activity

(R)-1-((R)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is notable for its structural features that include a tert-butylsulfinyl group and a fluorophenyl moiety, which may influence its pharmacological properties.

Chemical Structure

The compound can be represented as follows:

 R 1 R tert butylsulfinyl 2 4 fluorophenyl pyrrolidine\text{ R 1 R tert butylsulfinyl 2 4 fluorophenyl pyrrolidine}

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the sulfinyl group enhances the compound's reactivity and may contribute to its binding affinity to specific receptors or enzymes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfinyl groups can enhance the efficacy of antifungal agents, suggesting a potential role in treating fungal infections .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests it may exhibit neuroprotective properties. Animal studies have demonstrated that certain pyrrolidine derivatives can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Studies

  • Antiepileptic Potential : A study investigated the teratogenic effects of various pyrrolidine derivatives, including those similar to this compound, in a mouse model. The findings indicated no major structural malformations, suggesting a safety profile for potential antiepileptic applications .
  • Fungal Inhibition : A patent described the use of this compound in combinations with other fungicidal agents, demonstrating enhanced activity against resistant strains of fungi .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition against fungi
NeuroprotectionReduced oxidative stress in neuronal cells
TeratogenicityNo major malformations in embryos

Q & A

Basic Questions

Q. What are the standard synthetic routes for (R)-1-((R)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine, and how is stereochemical integrity maintained?

  • Methodological Answer : The synthesis typically employs chiral auxiliaries like the tert-butylsulfinyl group to enforce stereochemical control. Key steps include:

  • Chiral induction : Use of (R)-tert-butylsulfinamide to establish stereochemistry at the pyrrolidine ring .
  • Coupling reactions : Suzuki-Miyaura cross-coupling for introducing the 4-fluorophenyl moiety, as seen in analogous pyrrolidine derivatives .
  • Purification : Chromatographic separation (e.g., HPLC with chiral columns) to isolate enantiomerically pure products .
    • Analytical Validation : Confirmation via 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and chiral HPLC to verify stereochemical purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} resolve substituent environments (e.g., tert-butylsulfinyl and fluorophenyl groups). 19F NMR^{19}\text{F NMR} specifically tracks fluorine-related electronic effects .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration, particularly for resolving stereochemical ambiguities .

Q. Why is the 4-fluorophenyl moiety significant in the compound's design?

  • Methodological Answer : The 4-fluorophenyl group enhances:

  • Bioactivity : Fluorine’s electronegativity improves binding affinity to enzymes (e.g., BACE-1 in Alzheimer’s research) via polar interactions .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in biological systems .

Advanced Research Questions

Q. How can researchers address discrepancies between NMR and X-ray crystallography data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare NMR-derived coupling constants (e.g., 3JH-H^3J_{\text{H-H}}) with X-ray torsion angles to identify conformational flexibility .
  • Dynamic NMR : Detect rotameric equilibria in solution that may explain static X-ray structures .
  • DFT Calculations : Optimize computational models to reconcile experimental data .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)-tert-butylsulfinamide to direct stereochemistry at the pyrrolidine nitrogen .
  • Kinetic Resolution : Enzymatic or catalytic asymmetric methods to preferentially form the desired enantiomer .
  • Crystallization-Induced Diastereomer Resolution : Exploit differential solubility of diastereomeric salts for purification .

Q. How does the tert-butylsulfinyl group influence the compound’s reactivity and stability?

  • Methodological Answer :

  • Steric Shielding : The bulky tert-butyl group protects the sulfinyl oxygen from nucleophilic attack, enhancing stability under acidic conditions .
  • Chelation Control : Sulfinyl oxygen participates in transition-state stabilization during coupling reactions, improving regioselectivity .

Q. What computational methods are used to predict biological targets for this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., BACE-1) using software like AutoDock or Schrödinger .
  • Pharmacophore Modeling : Map steric and electronic features (e.g., fluorophenyl hydrophobic pocket) to identify potential targets .

Q. How can reaction mechanisms involving this compound be analyzed experimentally?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps .
  • In Situ Monitoring : Use techniques like ReactIR or LC-MS to track intermediate formation .

Data Contradiction Analysis

Example Scenario : Conflicting 19F NMR^{19}\text{F NMR} shifts and X-ray bond lengths.

  • Resolution Strategy :
    • Solvent Effects : Compare NMR data in polar vs. nonpolar solvents to assess environmental sensitivity .
    • Crystal Packing Analysis : Use Hirshfeld surfaces to evaluate intermolecular forces distorting X-ray bond lengths .

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